molecular formula C20H24N4O3 B14968826 2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14968826
M. Wt: 368.4 g/mol
InChI Key: CWQRPJXHWNXBEH-UHFFFAOYSA-N
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Description

2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolo[1,5-a]pyrimidine core. This compound is notable for its incorporation of a 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the use of enaminonitriles and benzohydrazides. A microwave-mediated, catalyst-free method has been established for the synthesis of 1,2,4-triazolo[1,5-a]pyridines, which can be adapted for this compound . This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. The reaction is performed under microwave conditions at 140°C, yielding the desired product in good-to-excellent yields within a short reaction time .

Industrial Production Methods

The method’s broad substrate scope and good functional group tolerance make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazolo[1,5-a]pyrimidine core or the trimethoxyphenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring.

Scientific Research Applications

2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct pharmacophore properties. This group enhances the compound’s bioactivity and specificity compared to other triazolo[1,5-a]pyrimidine derivatives .

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-cyclohexyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H24N4O3/c1-25-16-11-14(12-17(26-2)18(16)27-3)15-9-10-21-20-22-19(23-24(15)20)13-7-5-4-6-8-13/h9-13H,4-8H2,1-3H3

InChI Key

CWQRPJXHWNXBEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC(=NN23)C4CCCCC4

Origin of Product

United States

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